molecular formula C23H33N3O5S B283321 2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-ethoxyphenoxy}-N-(tert-butyl)acetamide

2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-ethoxyphenoxy}-N-(tert-butyl)acetamide

Cat. No.: B283321
M. Wt: 463.6 g/mol
InChI Key: CKHFPKTWEVYCAX-UHFFFAOYSA-N
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Description

2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-ethoxyphenoxy}-N-(tert-butyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a tert-butyl group, an ethoxy group, and a sulfamoylphenyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-ethoxyphenoxy}-N-(tert-butyl)acetamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the phenoxyacetamide core: This step involves the reaction of 2-ethoxy-4-aminomethylphenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Introduction of the sulfamoylphenyl group: The intermediate product from the first step is then reacted with 2-(4-sulfamoylphenyl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This reaction is usually performed in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-ethoxyphenoxy}-N-(tert-butyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or alkoxides replace existing groups on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-ethoxyphenoxy}-N-(tert-butyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving sulfamoylphenyl derivatives.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-ethoxyphenoxy}-N-(tert-butyl)acetamide involves its interaction with specific molecular targets. The sulfamoylphenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also modulate signaling pathways by binding to key proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2-[2-ethoxy-4-[(methylamino)methyl]phenoxy]acetamide
  • N-tert-butyl-2-[2-ethoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide

Uniqueness

2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-ethoxyphenoxy}-N-(tert-butyl)acetamide is unique due to the presence of the sulfamoylphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s potential for interactions with biological targets, making it a valuable molecule for research in medicinal chemistry and drug development.

Properties

Molecular Formula

C23H33N3O5S

Molecular Weight

463.6 g/mol

IUPAC Name

N-tert-butyl-2-[2-ethoxy-4-[[2-(4-sulfamoylphenyl)ethylamino]methyl]phenoxy]acetamide

InChI

InChI=1S/C23H33N3O5S/c1-5-30-21-14-18(8-11-20(21)31-16-22(27)26-23(2,3)4)15-25-13-12-17-6-9-19(10-7-17)32(24,28)29/h6-11,14,25H,5,12-13,15-16H2,1-4H3,(H,26,27)(H2,24,28,29)

InChI Key

CKHFPKTWEVYCAX-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N)OCC(=O)NC(C)(C)C

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N)OCC(=O)NC(C)(C)C

Origin of Product

United States

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